(2-Ethyl-6-methylphenyl)hydrazine
Overview
Description
“(2-Ethyl-6-methylphenyl)hydrazine” is a chemical compound with the molecular formula C9H14N2 . It is also known as “(2-Ethyl-6-methylphenyl)hydrazine hydrochloride” with the molecular formula C9H15ClN2 .
Molecular Structure Analysis
The molecular structure of “(2-Ethyl-6-methylphenyl)hydrazine” can be represented by the InChI code:InChI=1S/C9H14N2.ClH/c1-3-8-6-4-5-7 (2)9 (8)11-10;/h4-6,11H,3,10H2,1-2H3;1H
. The Canonical SMILES representation is CCC1=CC=CC (=C1NN)C.Cl
. Physical And Chemical Properties Analysis
“(2-Ethyl-6-methylphenyl)hydrazine” has a molecular weight of 186.68 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 2 . The Exact Mass is 186.0923762 g/mol . The Topological Polar Surface Area is 38 Ų . The Heavy Atom Count is 12 .Scientific Research Applications
Synthesis of Novel Compounds : (2-Ethyl-6-methylphenyl)hydrazine derivatives are used in the synthesis of various novel organic compounds. For instance, it has been utilized in the synthesis of novel 3H-Quinazolin-4-ones containing pyrazolinone, pyrazole, and pyrimidinone moieties, which are identified using various spectroscopic methods (Saleh et al., 2003).
Chemical Synthesis and Characterization : The compound is involved in the preparation of new pyrimidines and pyrazoles derivatives. These derivatives have been characterized based on IR, 1HNMR, and mass spectral data and evaluated for antimicrobial and analgesic activities (Tirlapur & Noubade, 2010).
Preparation of Pyranopyrazoles : It's used in green, efficient methods for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This preparation uses a one-pot four-component condensation reaction, highlighting its role in facilitating complex organic syntheses (Zolfigol et al., 2013).
Nanosized Catalyst Synthesis : The compound is used in the synthesis of nanosized magnesium oxide, acting as a highly effective heterogeneous base catalyst. This facilitates the synthesis of pyranopyrazole derivatives in excellent yields and short experimental times (Babaie & Sheibani, 2011).
Detection in Biological Samples : It plays a crucial role in the development of ratiometric fluorescent probes for the detection of hydrazine in biological samples, such as live-cell imaging (Goswami et al., 2013).
Anticancer Potential : Some studies have focused on synthesizing derivatives of (2-Ethyl-6-methylphenyl)hydrazine to investigate their anticancer potential. For example, research has synthesized nanomolar-active derivatives against breast cancer cell lines (Prasetiawati et al., 2022).
properties
IUPAC Name |
(2-ethyl-6-methylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-8-6-4-5-7(2)9(8)11-10/h4-6,11H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOZNCRHRYXBTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342691 | |
Record name | (2-ethyl-6-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-6-methylphenyl)hydrazine | |
CAS RN |
74404-34-5 | |
Record name | (2-Ethyl-6-methylphenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74404-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-ethyl-6-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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